N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide
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Description
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide is a useful research compound. Its molecular formula is C17H22N4O2 and its molecular weight is 314.389. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Transformation
The electrochemical transformation of related pyrimidine compounds, such as 5-amino-6-methyl-3-phenylpyrimidin-4(3H)-one, has been explored. This process involves anodic oxidation mediated by electrochemically generated chlorine, leading to the formation of compounds via cleavage and migration processes. Such transformations highlight the potential for synthesizing novel derivatives of pyrimidine compounds for various applications, including material science and medicinal chemistry (Matsuura et al., 1992).
Antiviral Activity
Research into pyrimidine derivatives has demonstrated their potential in antiviral applications. For instance, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown marked inhibitory activity against retrovirus replication in cell culture. This includes significant inhibition of human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, indicating the potential for these compounds in treating viral infections (Hocková et al., 2003).
Kinase Inhibition
The discovery of specific kinase inhibitors, such as substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, showcases the role of pyrimidine derivatives in cancer research. These compounds have been identified as potent and selective Met kinase inhibitors, with some demonstrating complete tumor stasis in preclinical models. This highlights the potential of pyrimidine derivatives in developing targeted cancer therapies (Schroeder et al., 2009).
Analgesic and Anti-inflammatory Activity
The synthesis and evaluation of novel pyrimidine derivatives have also indicated their potential in treating pain and inflammation. For example, N-(substituted benzothiazol-2-yl)amides have been evaluated for their anticonvulsant and neuroprotective effects, with some compounds showing promising activity. This suggests the utility of pyrimidine derivatives in developing new treatments for neurological conditions (Hassan et al., 2012).
Properties
IUPAC Name |
N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-methylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-11(2)9-16(22)21-14-7-5-13(6-8-14)20-15-10-17(23-4)19-12(3)18-15/h5-8,10-11H,9H2,1-4H3,(H,21,22)(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICINDYJMIAFSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.